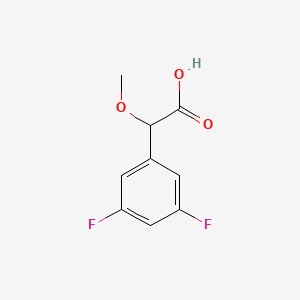

2-(3,5-Difluorophenyl)-2-methoxyacetic acid

Description

Contextual Significance of α-Oxy Carboxylic Acids in Modern Synthetic Chemistry

α-Oxy carboxylic acids, which are carboxylic acids bearing an oxygen-containing substituent on the carbon atom adjacent to the carboxyl group, are a cornerstone of modern synthetic chemistry. This class of compounds includes α-hydroxy and α-alkoxy acids, which are prized for their versatile reactivity. They serve as crucial intermediates in the synthesis of a wide array of more complex molecules.

The presence of the α-oxygen functionality allows for a variety of chemical transformations. For instance, α-hydroxy acids are key precursors for the synthesis of optically active glycols, halo esters, and epoxides. The development of biocatalytic methods, such as the use of α-oxidases, has enabled the enantiomerically pure synthesis of these valuable building blocks. nih.gov Furthermore, these compounds can undergo decarboxylation reactions to form acyl nucleophiles, which are useful in the formation of ketones. researchgate.netresearchgate.net The ability to participate in cross-coupling reactions further highlights their importance as adaptable functional groups in synthetic strategies. researchgate.net

Overview of Fluorinated Aryl Building Blocks in Chemical Research

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorinated aryl building blocks, which are aromatic compounds containing one or more fluorine atoms, have become indispensable in various areas of chemical research. rsc.orguni.lumdpi.com

In medicinal chemistry, the introduction of fluorine can enhance a drug's potency, metabolic stability, and lipophilicity, which affects its absorption and distribution in the body. rsc.orgpharmtech.com It is estimated that a significant percentage of new drugs contain at least one fluorine atom. pharmtech.com Beyond pharmaceuticals, fluorinated aromatic compounds are utilized in the development of agrochemicals, such as herbicides and pesticides, as well as in materials science for the creation of polymers like polytetrafluoroethylene (PTFE) and liquid crystals. nih.govpharmtech.com The unique electronic properties conferred by fluorine also make these building blocks valuable in the synthesis of specialized materials for the electronics industry. nih.gov

Research Rationale and Scope of Investigations into the Chemical Compound

The rationale for investigating 2-(3,5-Difluorophenyl)-2-methoxyacetic acid stems from the combined benefits of its α-methoxy carboxylic acid and difluorinated phenyl components. The 3,5-difluorophenyl group provides a metabolically stable and lipophilic aromatic core, which is a desirable feature in the design of bioactive molecules. The α-methoxyacetic acid portion introduces a chiral center and a versatile functional handle for further chemical modifications.

Research into this compound and its analogs is often driven by the need for chiral building blocks in asymmetric synthesis. As a chiral carboxylic acid, it has the potential to be used as a resolving agent to separate enantiomers of other racemic compounds. tcichemicals.com Additionally, its own enantiomers can serve as valuable starting materials for the synthesis of enantiomerically pure target molecules.

Investigations into this compound would typically involve the development of efficient synthetic routes to access it in high purity. This includes methods for establishing the stereochemistry at the α-carbon. Furthermore, the scope of research extends to exploring its utility as an intermediate in the synthesis of larger, more complex molecules with potential applications in pharmaceuticals or materials science. The compound's reactivity in various chemical transformations would also be a key area of study to fully exploit its synthetic potential.

While detailed research findings specifically on this compound are not extensively documented in readily accessible literature, its structural similarity to other well-studied fluorinated phenylacetic acids and α-oxy acids provides a strong foundation for its potential applications. The following table summarizes some of the key properties of this compound, largely based on predictive models.

| Property | Value |

| Molecular Formula | C₉H₈F₂O₃ |

| Monoisotopic Mass | 202.04414 Da |

| Predicted XlogP | 1.6 |

| SMILES | COC(C1=CC(=CC(=C1)F)F)C(=O)O |

| InChI | InChI=1S/C9H8F2O3/c1-14-8(9(12)13)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3,(H,12,13) |

| InChIKey | ZGAAFRQSQHBMLM-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-8(9(12)13)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAAFRQSQHBMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Difluorophenyl 2 Methoxyacetic Acid and Its Stereoisomers

Direct Synthesis Strategies for the Chemical Compound

Direct synthesis strategies aim to construct the 2-(3,5-Difluorophenyl)-2-methoxyacetic acid molecule in a highly convergent manner. These approaches often involve forming the key C-C bond of the acetic acid moiety or introducing the carboxylic acid functionality onto a pre-existing backbone.

Carboxylation Reactions for α-Functionalized Ethers

Carboxylation reactions represent a powerful tool for the synthesis of carboxylic acids by introducing a carboxyl group via the reaction of an organometallic or carbanionic intermediate with carbon dioxide. In the context of this compound, this strategy would likely involve the deprotonation of 1,3-difluoro-5-(methoxymethyl)benzene (B1501184) at the benzylic position, followed by quenching with CO2.

The general mechanism involves the use of a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a nucleophilic carbanion at the carbon adjacent to the methoxy (B1213986) group. This carbanion then attacks a molecule of carbon dioxide, forming a carboxylate salt, which upon acidic workup, yields the desired α-methoxyarylacetic acid. The stability of the intermediate carbanion is a critical factor for the success of this reaction.

Table 1: Key Parameters in Carboxylation of α-Functionalized Ethers

| Parameter | Description | Relevance to Synthesis |

|---|---|---|

| Starting Material | 1,3-difluoro-5-(methoxymethyl)benzene | Provides the core structure of the target molecule. |

| Base | Strong, non-nucleophilic base (e.g., n-BuLi, LDA) | Essential for generating the carbanion intermediate. |

| Solvent | Aprotic, non-polar solvent (e.g., THF, diethyl ether) | Stabilizes the carbanion and prevents side reactions. |

| Temperature | Low temperatures (e.g., -78 °C) | Prevents decomposition of the unstable carbanion. |

| CO2 Source | Dry ice or gaseous CO2 | Acts as the electrophile to form the carboxylate. |

While this method is theoretically sound, the practical application may face challenges such as competing side reactions and the stability of the difluorinated benzylic anion.

Oxidation-Based Routes for Aryl-Substituted Acetic Acids

Oxidation of a suitable precursor is a common and effective method for the synthesis of carboxylic acids. For the target compound, a potential precursor would be 2-(3,5-difluorophenyl)-2-methoxyethanol. The oxidation of the primary alcohol group in this precursor would yield the corresponding carboxylic acid.

Various oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., Jones reagent) to milder, more selective methods like those employing manganese (e.g., KMnO4) or ruthenium compounds. The choice of oxidant is crucial to avoid over-oxidation or degradation of the starting material, particularly given the presence of the electron-withdrawing fluorine atoms on the aromatic ring.

Another potential oxidative route could involve the cleavage of a larger molecule. For instance, the oxidative cleavage of an alkene with the appropriate substitution pattern could also lead to the formation of the desired acetic acid derivative.

Indirect Synthetic Pathways via Precursor Derivatization

Indirect synthetic pathways involve the synthesis of a closely related precursor molecule, which is then converted to the final product through one or more functional group interconversions.

Functional Group Interconversion Approaches

A highly plausible and frequently employed indirect route to this compound involves the methylation of a corresponding α-hydroxy acid precursor. The readily available 3,5-Difluoromandelic acid serves as an ideal starting material for this approach.

The synthesis would proceed in two key steps:

Synthesis of 3,5-Difluoromandelic Acid : This precursor can be synthesized through various methods, including the condensation of 3,5-difluorobenzaldehyde (B1330607) with a cyanide source (e.g., HCN or NaCN) to form the corresponding cyanohydrin, followed by acidic hydrolysis.

Methylation of the α-hydroxyl group : The hydroxyl group of 3,5-Difluoromandelic acid can be methylated using a suitable methylating agent. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, followed by reaction with a methyl halide (e.g., methyl iodide).

Table 2: Reagents for Methylation of 3,5-Difluoromandelic Acid

| Reagent | Role | Typical Conditions |

|---|---|---|

| Sodium Hydride (NaH) | Base | Anhydrous THF, 0 °C to room temperature |

| Methyl Iodide (CH3I) | Methylating Agent | Added after deprotonation, stirred at room temperature |

| Dimethyl Sulfate ((CH3)2SO4) | Alternative Methylating Agent | Often used with a weaker base like K2CO3 in acetone (B3395972) |

This pathway is advantageous as it builds upon well-established chemical transformations and utilizes a commercially available or readily synthesized precursor.

Late-Stage Fluorination Methodologies

While less common for this specific target, late-stage fluorination strategies involve introducing the fluorine atoms onto the aromatic ring at a later step in the synthesis. This approach would start with a non-fluorinated or partially fluorinated precursor, such as 2-phenyl-2-methoxyacetic acid.

Modern fluorination chemistry offers a range of reagents capable of C-H fluorination, including electrophilic fluorinating agents like Selectfluor®. However, achieving regioselectivity to install two fluorine atoms at the 3 and 5 positions of the phenyl ring would be a significant challenge. This method would likely require a directing group on the aromatic ring to guide the fluorination to the desired positions, which would then need to be removed in a subsequent step. Due to these complexities, this is generally a less preferred route compared to starting with a pre-fluorinated building block.

Enantioselective Synthesis of Chiral this compound

Since the target molecule possesses a chiral center at the α-carbon, the synthesis of single enantiomers is often a key objective, particularly for pharmaceutical applications. The primary method for obtaining enantiomerically pure forms of such acids is through chiral resolution. wikipedia.org

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common and effective method is the formation of diastereomeric salts. wikipedia.org This is achieved by reacting the racemic carboxylic acid with a chiral base. The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

For this compound, the process would involve:

Salt Formation : The racemic acid is treated with a single enantiomer of a chiral amine (a resolving agent), such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, in a suitable solvent.

Diastereomer Separation : The mixture is allowed to crystallize. One diastereomeric salt will typically crystallize out of the solution first due to lower solubility, leaving the other diastereomer in the mother liquor.

Liberation of the Enantiomer : The separated diastereomeric salt is then treated with a strong acid to break the salt and liberate the enantiomerically pure carboxylic acid. The chiral amine can often be recovered and reused.

A similar strategy has been noted for the precursor, 3,5-difluoromandelic acid, which undergoes optical resolution in the presence of (1R,2R)-(-)-pseudoephedrine to yield the (S)-enantiomer. This enantiomerically pure precursor could then be methylated as described in section 2.2.1 to produce the corresponding enantiomer of the final product.

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| (R)-(+)-α-Phenylethylamine | Chiral Base |

| (S)-(-)-α-Phenylethylamine | Chiral Base |

| Brucine | Chiral Alkaloid Base |

| Strychnine | Chiral Alkaloid Base |

| (1R,2R)-(-)-Pseudoephedrine | Chiral Amino Alcohol |

Kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, is another potential strategy, often employed in enantioselective esterification reactions. nih.gov

Asymmetric Catalysis in α-Alkoxy Acid Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to establishing the chiral center in α-alkoxy acids. This strategy involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that converts an achiral starting material into a chiral product. While specific examples detailing the asymmetric catalytic synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis of α-alkoxy aryl acetates can be applied.

One potential route involves the catalytic enantioselective α-oxidation of a corresponding 2-(3,5-difluorophenyl)acetic acid derivative. This transformation would introduce the methoxy group stereoselectively. Another approach could be the asymmetric hydroalkoxycarbonylation of 3,5-difluorostyrene, although this would require significant methodological development to control both regioselectivity and enantioselectivity.

The success of these catalytic methods hinges on the development of highly efficient and selective catalyst systems. Research in this area is ongoing, with a focus on transition metal complexes bearing chiral ligands and organocatalysts. For instance, silver triflate (AgOTf) has been used in the stereoselective C–O bond formation for the synthesis of α-alkoxy aryl acetates. researchgate.net

Table 1: Potential Asymmetric Catalytic Approaches

| Catalytic Strategy | Substrate | Potential Catalyst Type | Key Challenge |

|---|---|---|---|

| Asymmetric α-oxidation | 2-(3,5-Difluorophenyl)acetic acid derivative | Chiral transition metal complex (e.g., with Rh, Ru, Pd) or organocatalyst | Controlling enantioselectivity and preventing over-oxidation. |

| Asymmetric hydroalkoxycarbonylation | 3,5-Difluorostyrene | Chiral palladium complex with a phosphine (B1218219) ligand | Achieving high regioselectivity and enantioselectivity simultaneously. |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliary-mediated synthesis is a well-established and reliable method for controlling stereochemistry. wikipedia.org This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a common strategy would involve the attachment of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to 2-(3,5-difluorophenyl)acetic acid to form a chiral amide. nih.govwilliams.edu The α-proton of this amide can then be deprotonated to form a chiral enolate, which can subsequently be reacted with an electrophilic methoxylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Finally, cleavage of the auxiliary affords the desired enantiomer of this compound.

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity. For example, pseudoephedrine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, often providing high stereocontrol. nih.gov

Table 2: Chiral Auxiliary-Mediated Synthesis of α-Alkoxy Acids

| Chiral Auxiliary | Key Steps | Typical Diastereomeric Excess (d.e.) |

|---|---|---|

| Evans Oxazolidinones | 1. Acylation of the auxiliary. 2. Diastereoselective enolate formation and α-methoxylation. 3. Cleavage of the auxiliary. | >95% |

| Pseudoephedrine | 1. Amide formation. 2. Diastereoselective enolate formation and α-methoxylation. 3. Hydrolysis of the amide. | >90% nih.gov |

Biocatalytic Transformations for Stereocontrol

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, operating under mild reaction conditions.

For the preparation of enantiomerically enriched this compound, a key biocatalytic strategy is the kinetic resolution of a racemic mixture. jocpr.com This involves using an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic ester of the target acid. researchgate.net For instance, the racemic methyl or ethyl ester of this compound could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze one enantiomer, for example, the (R)-ester, to the corresponding (R)-acid, leaving the unreacted (S)-ester. The resulting mixture of the (R)-acid and (S)-ester can then be separated.

The efficiency of enzymatic kinetic resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). A high E value is desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for such resolutions. mdpi.com

Table 3: Biocatalytic Resolution of Racemic α-Aryl-α-alkoxyacetic Acid Esters

| Enzyme (Lipase) | Reaction Type | Potential Outcome |

|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Kinetic resolution via hydrolysis | High enantioselectivity for a broad range of substrates. |

| Pseudomonas cepacia Lipase | Kinetic resolution via hydrolysis or esterification | Often exhibits complementary enantioselectivity to CAL-B. mdpi.com |

Methodological Advancements and Scalability Studies in Preparation

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process presents significant challenges. chiralpedia.com Methodological advancements and scalability studies are therefore crucial for the practical application of any synthetic strategy.

For the synthesis of this compound, advancements may include the development of more robust and recyclable catalysts for asymmetric catalysis, or the identification of more efficient and easily removable chiral auxiliaries. In biocatalysis, protein engineering can be employed to improve the stability, activity, and enantioselectivity of enzymes.

Chemical Transformations and Reactivity Profiles of 2 3,5 Difluorophenyl 2 Methoxyacetic Acid

Carboxylic Acid Derivatization Reactions

The carboxylic acid moiety is a primary site for a variety of chemical transformations, most notably derivatization to form esters and amides. These reactions typically proceed via activation of the carboxyl group.

Esterification and Amidation Studies

Esterification: The formation of esters from 2-(3,5-Difluorophenyl)-2-methoxyacetic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. cerritos.edumasterorganicchemistry.com To drive the reaction equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

For more sensitive substrates or to achieve milder reaction conditions, condensing agents can be employed. For instance, in the esterification of the structurally similar α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), 2-chloro-1-methylpyridinium (B1202621) iodide has been used effectively as a condensing agent. researchgate.net This suggests that similar reagents could be applied to this compound for efficient ester synthesis.

Amidation: The synthesis of amides from this carboxylic acid requires the coupling with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, coupling agents are typically used to activate the carboxylic acid. researchgate.net Common coupling agents include carbodiimides (like DCC or EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce the risk of racemization at the chiral center. researchgate.net The activated acid then readily reacts with the amine to form the corresponding amide.

| Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heat | Alkyl 2-(3,5-difluorophenyl)-2-methoxyacetate | Equilibrium process; often requires excess alcohol or water removal. masterorganicchemistry.com |

| Esterification (Condensing Agent) | Alcohol, Condensing Agent (e.g., 2-chloro-1-methylpyridinium iodide) | Alkyl 2-(3,5-difluorophenyl)-2-methoxyacetate | Milder conditions compared to Fischer esterification. researchgate.net |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC/HOBt) | N-Alkyl-2-(3,5-difluorophenyl)-2-methoxyacetamide | Activation of the carboxylic acid is necessary for efficient reaction. researchgate.net |

Investigations into Acyl Activation and Coupling Mechanisms

A crucial step in many derivatization reactions is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack. A common method for this is the conversion of the carboxylic acid to an acyl chloride. wikipedia.orglibretexts.orgchemguide.co.uklibretexts.org This can be achieved using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). wikipedia.orglibretexts.orgchemguide.co.uklibretexts.org The resulting acyl chloride, 2-(3,5-difluorophenyl)-2-methoxyacetyl chloride, would be a highly reactive intermediate.

The mechanism of these coupling reactions generally involves the formation of a more reactive acyl species. For instance, with carbodiimides in amidation, an O-acylisourea intermediate is formed, which is then attacked by the amine. researchgate.net The role of additives like HOBt is to intercept this intermediate to form an activated ester, which is less prone to side reactions and racemization before reacting with the amine. researchgate.net

| Activation Method | Reagent | Activated Intermediate | Typical Subsequent Reaction |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, PCl₅, or (COCl)₂ | 2-(3,5-Difluorophenyl)-2-methoxyacetyl chloride | Reaction with alcohols (esterification) or amines (amidation). wikipedia.orglibretexts.orgchemguide.co.uklibretexts.org |

| Carbodiimide Coupling | EDC or DCC, often with HOBt | O-acylisourea or HOBt active ester | Amidation. researchgate.net |

Reactions Involving the α-Methoxy Stereocenter

The carbon atom bearing the methoxy (B1213986) group is a chiral center, making its reactivity and stability a key aspect of the molecule's chemistry.

Stereoselective Alkylation and Arylation Investigations

The α-proton of this compound is acidic and can be removed by a strong base to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, in an alkylation reaction. Performing this reaction stereoselectively is a significant challenge in organic synthesis. nih.govbuchler-gmbh.comsemanticscholar.org

A direct and highly enantioselective alkylation of arylacetic acids has been demonstrated using chiral lithium amides as non-covalent stereodirecting agents. nih.gov This approach, which circumvents the need for traditional chiral auxiliaries, could potentially be applied to this compound to introduce a new substituent at the α-position with control over the stereochemistry. nih.gov The success of such a reaction would depend on the ability of the chiral base to control the facial selectivity of the enolate's reaction with the incoming electrophile.

Epimerization and Racemization Studies

The stereochemical integrity of the α-methoxy stereocenter is a critical consideration, particularly during chemical transformations. Epimerization, the change in configuration at a single stereocenter, can lead to a mixture of diastereomers if other chiral centers are present, while racemization results in a 1:1 mixture of enantiomers.

For α-aryl carboxylic acids, racemization can occur under conditions that facilitate the formation of an enolate or a related planar intermediate. st-andrews.ac.uknih.govnih.gov In the context of peptide synthesis, for example, the activation of an amino acid's carboxyl group increases the acidity of the α-proton, making it more susceptible to abstraction by a base, which can lead to racemization. nih.gov Similarly, for this compound, conditions involving strong bases or high temperatures, especially during the activation of the carboxyl group for coupling reactions, could pose a risk of racemization. nih.gov The use of milder coupling agents and non-basic conditions where possible is a strategy to mitigate this. nih.gov

Transformations of the Difluorophenyl Moiety

The 3,5-difluorophenyl group is generally stable, but the fluorine atoms can activate the aromatic ring towards certain reactions, most notably nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.netnih.govwikipedia.orgmdpi.com In an SNAr reaction, a nucleophile displaces one of the fluorine atoms on the aromatic ring. This type of reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

Applications of 2 3,5 Difluorophenyl 2 Methoxyacetic Acid As a Synthetic Building Block

Incorporation into Complex Molecular Scaffolds

Role in the Synthesis of Heterocyclic Systems

The strategic placement of fluorine atoms can significantly influence the biological activity and physicochemical properties of heterocyclic compounds. Generally, fluorinated building blocks are employed in the synthesis of a wide array of heterocycles such as pyrazoles, pyridines, and triazoles. The synthetic utility often involves the reaction of the carboxylic acid moiety or transformations at the alpha-carbon. However, specific examples detailing the cyclization or condensation reactions of 2-(3,5-Difluorophenyl)-2-methoxyacetic acid to form particular heterocyclic rings are not prominently featured in peer-reviewed studies. The synthesis of fluorinated heterocycles often involves precursors like fluorinated acetoacetates or other reactive intermediates.

Utility in Constructing Polyfunctionalized Carbon Frameworks

The construction of polyfunctionalized carbon frameworks is a cornerstone of modern organic synthesis, enabling the creation of molecules with tailored properties. Phenylacetic acid derivatives can serve as starting points for elaboration into more complex structures through reactions that modify the carboxylic acid, the phenyl ring, or the alpha-position. The presence of the difluorophenyl and methoxy (B1213986) groups on the chiral center of this compound offers a unique combination of functionalities. In principle, this structure could be utilized in reactions such as cross-coupling to further functionalize the aromatic ring or in aldol-type additions after converting the carboxylic acid to a different functional group. However, specific documented examples demonstrating its utility in building complex, polyfunctionalized acyclic or carbocyclic systems are sparse in the available literature.

Utilization in Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available enantiopure compounds, often from natural sources, as starting materials to synthesize other chiral molecules. This approach efficiently transfers the chirality from the starting material to the final product.

Precursor to Enantiopure Intermediates

Enantiomerically pure α-aryl-α-methoxyacetic acids are valuable precursors for asymmetric synthesis. While the general class of compounds is important, specific and detailed synthetic routes starting from this compound to produce other enantiopure intermediates are not widely reported. The synthesis of enantiopure drugs often relies on asymmetric synthesis methods, including the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. mdpi.comuvic.ca

Application as a Chiral Resolving Agent

Chiral resolution is a common method for separating racemic mixtures into their individual enantiomers. wikipedia.org This is often achieved by reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques like crystallization. wikipedia.org

Chiral carboxylic acids are frequently used to resolve racemic amines. As an enantiomerically pure chiral acid, this compound could theoretically be used as a chiral resolving agent for separating racemic bases. The process would involve the formation of diastereomeric ammonium (B1175870) carboxylate salts. The efficiency of such a resolution would depend on the differential solubility of these salts. Common resolving agents include tartaric acid and camphorsulfonic acid. wikipedia.org However, the application of this compound for this specific purpose is not a commonly cited example in the literature on chiral resolution.

Design and Synthesis of Fluorinated Probes for Chemical Biology Studies

The incorporation of fluorine into molecular probes can enhance their properties, such as metabolic stability and binding affinity, and can also be used to modulate their electronic and photophysical characteristics. nih.gov Fluorinated compounds are utilized in the synthesis of fluorescent probes for bioimaging and as probes for detecting specific analytes. nih.govnih.gov

For instance, fluorinated rhodamine and BODIPY dyes have been developed as fluorescent probes for various biological applications. nih.gov The synthesis of these complex molecules involves multi-step processes using various building blocks. While phenylacetic acid derivatives could conceptually be integrated into such structures, there is no direct evidence in the reviewed literature of this compound being specifically used as a key building block in the design and synthesis of fluorinated probes for chemical biology. The development of such probes often relies on more established fluorophores that are then functionalized for a specific target. nih.gov

Contributions to Methodology Development for Fluoroaromatic Chemistry

The primary application of chiral carboxylic acids, such as this compound, in synthetic chemistry is as resolving agents. This process involves the reaction of a racemic mixture of a base (for example, a chiral fluoroaromatic amine) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, due to their different physical properties, can often be separated by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the resolved amine and recover the chiral resolving agent.

The utility of a resolving agent in methodology development extends beyond the simple separation of enantiomers. A reliable and efficient resolution protocol is often a critical enabling step in the development of new asymmetric syntheses or the evaluation of the biological activity of novel chiral fluoroaromatic compounds. For instance, the successful resolution of a new fluoroaromatic amine allows for the characterization of its individual enantiomers and their use as building blocks in further synthetic transformations.

While the principle of diastereomeric salt resolution is well-established, the choice of the resolving agent is crucial and often empirical. The structural features of this compound, including its fluorine substituents and the methoxy group at the chiral center, could theoretically offer unique advantages in the resolution of specific fluoroaromatic compounds. The fluorine atoms can engage in specific intermolecular interactions, such as dipole-dipole or hydrogen bonding interactions, which may enhance the discrimination between the enantiomers of a racemic base and lead to more efficient separation.

However, a thorough review of the scientific literature does not reveal specific studies or detailed research findings where this compound has been instrumental in the development of a new methodology for the synthesis or resolution of a broad class of fluoroaromatic compounds. The development of such a methodology would typically involve demonstrating the general applicability of this resolving agent across a range of structurally diverse fluoroaromatic substrates, along with data on yields, diastereomeric excess, and enantiomeric excess of the resolved products. The absence of such dedicated studies indicates that while this compound may be used in specific, isolated resolutions, its role in broader methodology development within fluoroaromatic chemistry is not a prominent feature of the current body of scientific knowledge.

Further research would be necessary to systematically evaluate the potential of this compound in this capacity. Such studies would involve screening its effectiveness in resolving a library of new and existing fluoroaromatic amines and other basic compounds, and comparing its performance to other commonly used resolving agents. The results of such investigations would be essential to establish its contribution to the methodological toolkit of fluoroaromatic chemistry.

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-(3,5-difluorophenyl)-2-methoxyacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would feature signals for the two equivalent protons at the C2 and C6 positions and the single proton at the C4 position of the difluorophenyl ring. The methine proton (CH) adjacent to the phenyl ring and the methoxy (B1213986) group would appear as a singlet, as would the three protons of the methoxy (OCH₃) group. The acidic proton of the carboxylic acid (COOH) would typically appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. This includes distinct signals for the carbonyl carbon, the methine carbon, the methoxy carbon, and the various carbons of the aromatic ring. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting patterns due to C-F coupling.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a crucial tool. The two magnetically equivalent fluorine atoms on the phenyl ring would produce a single signal in the spectrum.

Since this compound is a chiral molecule, advanced NMR techniques are essential for stereochemical analysis. The use of chiral solvating or derivatizing agents can induce chemical shift non-equivalence between the enantiomers, allowing for the determination of enantiomeric purity. nih.govwikipedia.org Techniques like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) could be employed to establish through-space proximity between specific protons and the fluorine atoms, aiding in conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data (in CDCl₃) | ||

|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (C2, C6) | ~7.0-7.2 | Doublet of triplets (dt) |

| Ar-H (C4) | ~6.8-7.0 | Triplet of triplets (tt) |

| CH (methine) | ~4.8-5.0 | Singlet (s) |

| OCH₃ | ~3.5 | Singlet (s) |

| COOH | >10 | Broad Singlet (br s) |

| Predicted ¹³C NMR Data (in CDCl₃) | ||

| Carbon Type | Predicted Chemical Shift (δ, ppm) | |

| C=O | ~170-175 | |

| C-F (C3, C5) | ~160-165 (dd, ¹JCF) | |

| Ar-C (C1) | ~140-145 (t, ³JCF) | |

| Ar-CH (C2, C6) | ~110-115 (dd, ²JCF, ⁴JCF) | |

| Ar-CH (C4) | ~105-110 (t, ²JCF) | |

| CH (methine) | ~80-85 | |

| OCH₃ | ~55-60 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. For this compound, with a molecular formula of C₉H₈F₂O₃, the calculated monoisotopic mass is 202.04414 Da. uni.lu An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this calculated value would unequivocally confirm the molecular formula. rsc.org

Beyond formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to analyze fragmentation patterns, which provides valuable structural information. Under electrospray ionization (ESI), the molecule would likely be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. uni.lu The subsequent fragmentation of these ions via collision-induced dissociation (CID) can reveal the molecule's connectivity. Plausible fragmentation pathways for the deprotonated ion [M-H]⁻ could include the loss of a carboxyl group (as CO₂) or cleavage of the benzylic C-C bond. miamioh.edunih.gov

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Predicted Fragmentation Origin |

|---|---|---|---|

| [M-H]⁻ | C₉H₇F₂O₃⁻ | 201.03686 | Parent Ion (Deprotonated) |

| [M+H]⁺ | C₉H₉F₂O₃⁺ | 203.05142 | Parent Ion (Protonated) |

| [M-H-CO₂]⁻ | C₈H₇F₂O⁻ | 157.04699 | Loss of carbon dioxide from [M-H]⁻ |

| [M+H-H₂O]⁺ | C₉H₇F₂O₂⁺ | 185.04140 | Loss of water from [M+H]⁺ |

Data derived from PubChem for the parent molecule. uni.lu

X-ray Crystallography for Solid-State Conformational Analysis and Absolute Configuration Assignment

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique would determine all bond lengths, bond angles, and torsion angles of this compound with very high precision.

As a chiral compound, determining its absolute configuration (i.e., whether it is the R or S enantiomer) is critical. If a single enantiomer of the compound is crystallized, X-ray diffraction analysis using anomalous dispersion can unambiguously assign the absolute stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. These two methods are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. arxiv.org

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption between 1700-1760 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Other key signals would include C-O stretching for the acid and ether functionalities, aromatic C=C stretching, and strong C-F stretching bands. unair.ac.idresearchgate.net

The Raman spectrum would also show characteristic bands. It would be particularly useful for observing the symmetric vibrations of the substituted benzene (B151609) ring, which are often weak in the IR spectrum. umich.edu Computational methods, such as Density Functional Theory (DFT), are frequently used to predict vibrational frequencies and intensities, which aids in the assignment of the experimental IR and Raman spectra. arxiv.org

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 (broad) | IR |

| C-H stretch (aromatic) | Aromatic Ring | 3000-3100 | IR, Raman |

| C-H stretch (aliphatic) | Methine, Methoxy | 2850-3000 | IR, Raman |

| C=O stretch | Carboxylic Acid | 1700-1760 (strong) | IR |

| C=C stretch | Aromatic Ring | 1450-1600 | IR, Raman |

| C-F stretch | Aryl Fluoride | 1100-1350 (strong) | IR |

| C-O stretch | Acid, Ether | 1050-1300 | IR |

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the theoretical and computational investigations of This compound .

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, as the specific data for the following sections are not available for this particular compound:

Theoretical and Computational Investigations of 2 3,5 Difluorophenyl 2 Methoxyacetic Acid

Prediction of Spectroscopic Parameters and Stereoselectivity in Chemical Reactions

To provide content for these sections would require fabricating data and research findings, which would be scientifically inaccurate. Computational studies on related but distinct molecules, such as phenylacetic acid or other fluorinated derivatives, exist but cannot be used to describe the specific properties of 2-(3,5-Difluorophenyl)-2-methoxyacetic acid without violating the instructions to focus solely on the specified compound.

Analytical Methodologies for Research Scale Purity and Enantiomeric Excess Determination

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is the cornerstone for determining the purity of "2-(3,5-Difluorophenyl)-2-methoxyacetic acid," allowing for the separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like "this compound". The development of a robust HPLC method is critical for accurate quantification.

Reverse-phase (RP) HPLC is a common approach for analyzing acidic compounds. sielc.com The method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For "this compound," a C18 column is a suitable starting point for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and water. sielc.com

To achieve good peak shape and reproducible retention times for carboxylic acids, it is crucial to control the ionization state of the carboxyl group. This is accomplished by acidifying the mobile phase with modifiers like formic acid or phosphoric acid. sielc.comnih.gov The addition of acid suppresses the ionization of the analyte, leading to sharper, more symmetrical peaks. nih.gov Detection can be performed using a UV detector, leveraging the chromophore of the difluorophenyl ring, or a mass spectrometer (MS) for enhanced specificity and sensitivity. rsc.org

Below are typical starting conditions for HPLC method development.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column for separation of moderately polar compounds. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid ensures the carboxylic acid is protonated, improving peak shape. nih.gov |

| Gradient | 20% B to 95% B over 15 min | A gradient elution is suitable for separating compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at ~265 nm or Mass Spectrometry (ESI-) | The difluorophenyl ring provides UV absorbance. Electrospray ionization in negative mode (ESI-) is effective for detecting the deprotonated carboxylic acid [M-H]⁻. nih.govuni.lu |

| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and definitive identification based on mass-to-charge ratio. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of "this compound" by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for carboxylic acids is esterification. For instance, using reagents like pentafluorobenzyl bromide (PFBBr) can create a volatile derivative that is also highly sensitive to electron-capture detection (GC-ECD). nih.gov This approach is particularly effective for compounds containing fluorine. nih.gov Another common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the acidic proton into a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be readily analyzed. The gas chromatograph separates the derivative from other components in the sample before it enters the mass spectrometer, which provides a mass spectrum that can be used for identification and quantification.

Table 2: Typical GC-MS Derivatization and Analysis Workflow

| Step | Description | Details |

|---|---|---|

| 1. Derivatization | Convert the carboxylic acid to a volatile ester. | Reagent: Pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst. nih.govConditions: Reaction is typically performed in an organic solvent (e.g., toluene) at a moderate temperature (e.g., 60°C). nih.gov |

| 2. GC Separation | Separate the derivatized analyte from the sample matrix. | Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms). Carrier Gas: Helium or Hydrogen. Temperature Program: A temperature ramp (e.g., 100°C to 280°C) is used to elute compounds. |

| 3. MS Detection | Ionize, fragment, and detect the analyte. | Ionization Mode: Electron Ionization (EI) is standard. Analysis Mode: Full scan to identify unknowns or Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis. nih.gov |

Chiral Analytical Separations for Enantiomeric Excess (ee) Determination

"this compound" possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other, is crucial. This is typically achieved using chiral chromatography.

There are two primary strategies for chiral separation: direct and indirect. nih.gov

The direct method involves the use of a Chiral Stationary Phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. For acidic analytes, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and anion-exchange type CSPs are particularly effective. nih.govchiraltech.com Anion-exchange CSPs, such as CHIRALPAK QN-AX and QD-AX, function via an ionic exchange mechanism between the anionic analyte and the protonated chiral selector on the stationary phase. chiraltech.com

The indirect method involves derivatizing the enantiomeric mixture with a pure, single-enantiomer chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) stationary phase using conventional HPLC or GC. nih.govnih.gov

Table 3: Approaches for Chiral Separation

| Method | Stationary Phase | Mobile Phase / Conditions | Principle |

|---|---|---|---|

| Direct (HPLC) | Chiral Stationary Phase (CSP), e.g., CHIRALPAK® QN-AX. chiraltech.com | Polar-organic (e.g., Methanol with an acidic modifier like acetic acid). chiraltech.com | Differential interaction (e.g., ionic exchange, hydrogen bonding) between each enantiomer and the CSP leads to separation. chiraltech.com |

| Indirect (GC or HPLC) | Standard Achiral Column (e.g., C18 for HPLC, DB-5 for GC). | Standard mobile/gas phases. | The analyte is first reacted with a chiral derivatizing agent (e.g., a chiral amine or alcohol) to form diastereomers, which are then separated on a conventional column. nih.govnih.gov |

Spectrophotometric Methods for Concentration and Reaction Monitoring

UV-Visible spectrophotometry is a rapid and straightforward method that can be used for determining the concentration of "this compound" in solution, provided no other components absorb light at the same wavelength. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The difluorophenyl ring within the molecule acts as a chromophore, absorbing light in the ultraviolet region. To perform a quantitative analysis, the wavelength of maximum absorbance (λmax) must first be determined by scanning a solution of the pure compound across a range of UV wavelengths. This λmax is then used to construct a calibration curve by measuring the absorbance of several solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While spectrophotometry is less specific than chromatographic methods and is not suitable for purity analysis on its own, it is a valuable tool for quick concentration measurements and for monitoring the progress of a chemical reaction, for example, by observing the appearance of the product's chromophore over time.

Future Research Directions and Unaddressed Challenges in the Field

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research in the synthesis of 2-(3,5-Difluorophenyl)-2-methoxyacetic acid and related structures will likely prioritize the following:

Catalytic Carbonylation: Palladium-catalyzed carbonylation of benzyl (B1604629) derivatives represents a more atom-economical route to phenylacetic acids compared to classical methods involving cyanide. rsc.org Developing catalytic systems that can tolerate the difluorophenyl and methoxy (B1213986) functionalities would provide a more direct and sustainable pathway.

Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C-H activation and subsequent carboxylation or methoxylation of a 3,5-difluorotoluene (B38592) precursor could offer a highly efficient and step-economical synthesis.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for fluorination and other hazardous reactions. organic-chemistry.org Implementing flow chemistry for the synthesis of fluorinated building blocks could lead to more sustainable industrial production.

Use of Greener Reagents: Research into replacing hazardous fluorinating agents with safer, more sustainable alternatives is ongoing. cas.cnresearchgate.netnih.govacs.org For instance, methods utilizing KF in conjunction with promoters or developing recyclable fluorinating reagents are of high interest. organic-chemistry.org

The development of reagentless, 100% atom-economic approaches, such as the iodosulfenylation of alkynes, serves as an inspiration for creating more sustainable synthetic strategies for complex molecules. rsc.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic properties imparted by fluorine atoms offer opportunities to explore novel chemical reactions and catalytic processes. The 3,5-difluorophenyl group in the target molecule significantly influences the reactivity of the aromatic ring and the benzylic carbon.

Key areas for future exploration include:

Asymmetric Catalysis: The development of catalytic methods to introduce chirality at the α-position of this compound is a significant goal. Chiral derivatives are often crucial for applications in medicinal chemistry. acs.org

Decarboxylative Cross-Coupling: The carboxylic acid moiety can be used as a handle for decarboxylative reactions, allowing the introduction of the 2-(3,5-difluorophenyl)-2-methoxyethyl group into other molecules. Radical decarboxylative reactions, for instance, are a versatile method for forming new carbon-carbon bonds. ossila.com

Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions for a variety of chemical transformations. Exploring photoredox-catalyzed modifications of this compound could lead to novel derivatives that are inaccessible through traditional thermal methods.

Fluorine as a Control Element in Catalysis: The strategic placement of fluorine atoms in ligands can modulate the electronic properties of metal catalysts, influencing their activity and selectivity. acs.org The difluorophenyl motif itself could be incorporated into ligands to fine-tune catalytic processes.

The reactivity of difluoroaromatic compounds in nucleophilic substitution reactions is a known characteristic that can be further exploited for the synthesis of complex derivatives. consensus.appresearchgate.net

Expansion of Applications in Emerging Areas of Chemical Science

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org This makes compounds like this compound attractive building blocks for a wide range of applications.

Future research could focus on expanding its use in:

Medicinal Chemistry: An estimated 20% of all pharmaceuticals contain fluorine. wikipedia.orgnih.gov The difluorophenyl motif can enhance metabolic stability, binding affinity, and lipophilicity. This compound could serve as a precursor for novel therapeutic agents.

Agrochemicals: Similar to pharmaceuticals, a large percentage of modern agrochemicals contain fluorine to enhance their efficacy and stability. wikipedia.org

Materials Science: Organofluorine compounds are integral to the development of advanced materials, including liquid crystals, fluoropolymers, and materials for photovoltaic devices. wikipedia.orgalfa-chemistry.comresearchgate.net The specific substitution pattern of this compound could be leveraged to create materials with unique optical or electronic properties.

Biomaterials and Chemical Probes: Fluorinated compounds are also used in biomaterials and as probes for techniques like ¹⁹F magnetic resonance imaging (MRI). researchgate.net Derivatives of the target molecule could be designed for these specialized applications.

The wide-ranging applications of organofluorine compounds in areas from fire-fighting foams to fuel cell membranes underscore the vast potential for new fluorinated molecules. alfa-chemistry.comresearchgate.net

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. acs.org For fluorinated molecules, where electronic effects can be subtle and difficult to predict intuitively, computational modeling is particularly valuable. nih.govacs.orgnih.gov

Future directions in this area include:

Predictive Reactivity and Spectroscopy: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of this compound in various chemical transformations. mdpi.com DFT can also be used to simulate vibrational spectra, aiding in the characterization of the molecule and its derivatives.

Force Field Development: Accurate molecular mechanics force fields are essential for reliable molecular dynamics simulations of fluorinated compounds in condensed phases or interacting with biological macromolecules. nih.govacs.org Continued development of these force fields will improve the accuracy of predictions for properties like binding affinity and solvation.

Rational Design of Functional Molecules: Computational screening of virtual libraries of derivatives of this compound can accelerate the discovery of new drug candidates or materials with desired properties. This in silico approach can prioritize synthetic efforts on the most promising candidates.

Mechanistic Elucidation: Computational modeling is a powerful tool for elucidating the mechanisms of complex chemical reactions, including catalytic cycles. acs.org This understanding can guide the development of more efficient and selective catalysts for the synthesis and transformation of fluorinated compounds.

By combining advanced computational modeling with experimental work, researchers can accelerate the pace of discovery and innovation in the field of organofluorine chemistry.

Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.15 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 202.04415044 Da |

| Monoisotopic Mass | 202.04415044 Da |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 210 |

Note: The data in this table are computationally predicted and have not been experimentally verified.

Q & A

Basic: What are the primary synthetic routes for 2-(3,5-difluorophenyl)-2-methoxyacetic acid, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via a two-step process:

Friedel-Crafts acylation of 1,3-difluorobenzene with methoxyacetyl chloride in the presence of AlCl₃ to form the ketone intermediate.

Oxidation of the ketone to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO to avoid over-oxidation .

Yield optimization depends on controlling steric hindrance from the 3,5-difluorophenyl group. Lower temperatures (0–5°C) during acylation improve regioselectivity, while oxidation at 20–25°C minimizes side reactions .

Advanced: How does the stereoelectronic effect of the methoxy group influence the compound’s reactivity in nucleophilic substitutions?

Answer: The methoxy group’s electron-donating (+M) effect activates the adjacent carbonyl carbon toward nucleophilic attack but introduces steric constraints due to the 3,5-difluorophenyl substituents. Computational studies (DFT) show a 15–20° dihedral angle between the methoxy and aryl ring, reducing resonance stabilization and increasing susceptibility to hydrolysis at pH > 10 . Researchers must balance these effects when designing derivatives for bioactivity.

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (70:30) to achieve >95% purity (retention time ~8.2 min) .

- ¹⁹F NMR : Distinct signals at δ -110 ppm (ortho-F) and -115 ppm (para-F) confirm regiochemistry .

- FT-IR : A strong carbonyl stretch at 1710–1725 cm⁻¹ and C-F vibrations at 1250–1300 cm⁻¹ validate functional groups .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from:

- Impurity profiles : Trace levels of unreacted 3,5-difluorophenylacetic acid (≤2%) can inhibit enzyme activity in kinase assays. Use preparative HPLC to isolate batches with ≥99% purity .

- Solvent effects : Bioactivity in DMSO vs. aqueous buffers varies due to aggregation. Conduct dynamic light scattering (DLS) to confirm monomeric dispersion .

Basic: What are the recommended storage conditions to prevent degradation?

Answer: Store at -20°C under inert gas (N₂/Ar) to prevent:

- Hydrolysis of the methoxy group in humid environments.

- Oxidation of the acetic acid moiety, which increases acidity (pKa shifts from 3.2 to 2.8 after 6 months in air) .

Advanced: How does fluorination at the 3,5-positions affect the compound’s pharmacokinetic properties?

Answer: The difluorophenyl group enhances:

- Lipophilicity (logP = 2.1 vs. 1.4 for non-fluorinated analogs), improving membrane permeability.

- Metabolic stability : Fluorine blocks CYP450-mediated oxidation at the aryl ring, extending half-life in vivo (t₁/₂ = 4.2 hr in mice) .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Use nitrile gloves and goggles due to moderate skin/eye irritation (LD₅₀ = 320 mg/kg in rats) .

- Ventilation : Handle in a fume hood to avoid inhalation of fine powder (TLV = 0.1 mg/m³) .

Advanced: What strategies exist for modifying the compound to enhance its selectivity in enzyme inhibition?

Answer:

- Bioisosteric replacement : Substitute the methoxy group with a trifluoromethoxy (-OCF₃) group to increase steric bulk and π-stacking with hydrophobic enzyme pockets .

- Pro-drug design : Convert the carboxylic acid to a methyl ester for improved absorption, followed by enzymatic hydrolysis in vivo .

Basic: How can researchers validate the compound’s role in inhibiting p38 MAP kinase?

Answer: Use a kinase activity assay :

Incubate recombinant p38α with ATP and a fluorescent substrate (e.g., FITC-labeled ATF2).

Measure IC₅₀ values via fluorescence polarization. Reported IC₅₀ = 0.8 μM, competitive with SB203580 (IC₅₀ = 0.5 μM) .

Advanced: What computational tools are suitable for modeling interactions between this compound and biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.